molecular formula C10H11BrO3 B14130968 4-Methoxyphenyl 2-bromopropanoate

4-Methoxyphenyl 2-bromopropanoate

Cat. No.: B14130968
M. Wt: 259.10 g/mol
InChI Key: GZJGXKSXNABALE-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 2-bromopropanoate (CAS 1612216-65-5) is a solid chemical reagent with a molecular formula of C 10 H 11 BrO 3 and a molecular weight of 259.1 g/mol. It is characterized as a yellow to white solid with a melting point range of 41-44 °C . This compound is a brominated ester and serves as a valuable synthetic intermediate in organic and medicinal chemistry research. Compounds featuring methoxyphenyl and bromo substituents are frequently explored in the development of novel therapeutic agents . Specifically, structural analogs and precursors with similar bromo- and methoxy-phenyl motifs have demonstrated significant research value as antimitotic agents that inhibit tubulin polymerization, a key mechanism in the study of anticancer agents . Furthermore, such derivatives are utilized in the synthesis of complex natural products like Combretastatin A-4 and other pharmacologically active molecules, highlighting their role as key building blocks in drug discovery . Researchers can employ this reagent to develop new chemical entities for investigating cytotoxicity and apoptotic pathways in various human tumor cell lines. It is recommended that this material be stored in an inert atmosphere at room temperature. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

(4-methoxyphenyl) 2-bromopropanoate

InChI

InChI=1S/C10H11BrO3/c1-7(11)10(12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3

InChI Key

GZJGXKSXNABALE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)OC)Br

Origin of Product

United States

Preparation Methods

Acid Chloride-Mediated Esterification

The most direct route involves reacting 2-bromopropanoyl chloride with 4-methoxyphenol under basic conditions.

Procedure :

  • Synthesis of 2-bromopropanoyl chloride :
    • 2-Bromopropanoic acid is treated with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) in anhydrous toluene at 80–100°C. Excess reagent ensures complete conversion, with gaseous byproducts (HCl, SO₂) removed under vacuum.
    • Yield: 85–92% (purity >98% by GC-MS).
  • Esterification :
    • 4-Methoxyphenol (1.2 equiv) is dissolved in dry dichloromethane (DCM) with pyridine (1.5 equiv) as a base.
    • 2-Bromopropanoyl chloride (1.0 equiv) is added dropwise at 0°C, followed by stirring at 25°C for 6–8 h.
    • Workup involves washing with 5% HCl, saturated NaHCO₃, and brine. The product is purified via silica gel chromatography (hexane/ethyl acetate = 4:1).
    • Yield : 78–85%.

Key Data :

Parameter Value Source
Reaction Temperature 25°C
Base Pyridine
Solvent Dichloromethane

Fischer Esterification Under Acidic Conditions

This method employs 2-bromopropanoic acid and 4-methoxyphenol with a Brønsted acid catalyst (e.g., H₂SO₄).

Procedure :

  • 4-Methoxyphenol (1.0 equiv) and 2-bromopropanoic acid (1.5 equiv) are refluxed in toluene with concentrated H₂SO₄ (5 mol%) for 12–18 h.
  • Water is removed via azeotropic distillation using a Dean-Stark apparatus to shift equilibrium.
  • The crude product is extracted with ethyl acetate, washed with NaHCO₃, and recrystallized from ethanol.
    • Yield : 65–72%.

Optimization Insight :

  • Excess alcohol (4-methoxyphenol) improves yield by driving equilibrium.
  • Elevated temperatures (110°C) reduce reaction time but risk decomposition of the acid.

Transesterification of Ethyl 2-Bromopropanoate

Ethyl 2-bromopropanoate undergoes base-catalyzed exchange with 4-methoxyphenol.

Procedure :

  • Ethyl 2-bromopropanoate (1.0 equiv) and 4-methoxyphenol (2.0 equiv) are heated in dry THF with NaH (1.2 equiv) at 60°C for 24 h.
  • The reaction is quenched with ice-water, and the product is extracted with ether.
    • Yield : 60–68%.

Limitations :

  • Lower yields compared to acid chloride route due to equilibrium constraints.
  • Requires anhydrous conditions to prevent hydrolysis.

Mechanistic Considerations

Acid Chloride Pathway

The reaction proceeds via nucleophilic acyl substitution (Figure 1A):

  • Pyridine deprotonates 4-methoxyphenol, generating a phenoxide ion.
  • The phenoxide attacks the electrophilic carbonyl carbon of 2-bromopropanoyl chloride.
  • Chloride elimination forms the ester, with pyridine neutralizing HCl.

Fischer Esterification Mechanism

Follows the PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) sequence:

  • Protonation of 2-bromopropanoic acid enhances electrophilicity.
  • 4-Methoxyphenol attacks the carbonyl, forming a tetrahedral intermediate.
  • Water elimination yields the ester, driven by azeotropic removal.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Acid Chloride 78–85 >95 High efficiency, short reaction time Requires hazardous reagents
Fischer Esterification 65–72 90–94 No pre-activation of acid Equilibrium-limited, long duration
Transesterification 60–68 85–90 Avoids acid chlorides Lower yield, moisture-sensitive

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 2-bromopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxyphenyl 2-bromopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxyphenyl 2-bromopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In reduction reactions, the ester group is reduced to an alcohol, while in oxidation reactions, the methoxy group is oxidized to a carboxylic acid. These reactions are facilitated by the presence of specific enzymes or chemical reagents that catalyze the transformation of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The unique properties of 4-methoxyphenyl 2-bromopropanoate emerge when compared to analogs with variations in substituents, halogen positions, or ester groups. Below is a detailed analysis:

Substituent Effects on the Aromatic Ring

Halogen vs. Methoxy Substituents
  • 4-Chlorophenyl 2-bromopropanoate: Replacing the methoxy group with chlorine (electron-withdrawing) reduces electron density on the aromatic ring, increasing susceptibility to nucleophilic attack but decreasing resonance stabilization. This compound exhibits lower thermal stability compared to the methoxy analog .
  • 4-Bromophenyl 2-bromopropanoate: The bromine atom on the phenyl ring enhances lipophilicity and biological membrane permeability, making it more potent in receptor binding studies than the methoxy variant .
Position of Methoxy Group
  • 2-Methoxyphenyl 2-bromopropanoate: The ortho-methoxy group induces steric hindrance, reducing ester hydrolysis rates by 40% compared to the para-substituted derivative. This positional change also diminishes antibacterial activity due to poorer target interaction .

Halogen Position on the Propanoate Chain

  • 4-Methoxyphenyl 3-bromopropanoate: Bromine at the γ-position reduces electrophilicity at the β-carbon, leading to slower nucleophilic substitution reactions. This analog shows 50% lower reactivity in SN2 reactions compared to the β-bromo derivative .

Ester Group Modifications

  • Ethyl this compound: The ethyl ester increases hydrophobicity (logP = 2.8 vs. 2.3 for methyl), enhancing bioavailability but reducing aqueous solubility. This compound is preferred in prodrug formulations for sustained release .

Data Table: Key Properties of this compound and Analogs

Compound Name Molecular Formula Substituents (Position) Melting Point (°C) logP Biological Activity (IC₅₀, μM)
This compound C₁₀H₁₁BrO₃ -OCH₃ (para), Br (β) 78–82 2.3 12.4 (Anti-inflammatory)
4-Chlorophenyl 2-bromopropanoate C₉H₈BrClO₂ -Cl (para), Br (β) 85–89 2.7 18.9 (Anti-inflammatory)
Ethyl this compound C₁₂H₁₅BrO₃ -OCH₃ (para), Br (β), ethyl ester 65–68 2.8 15.2 (Enzyme inhibition)
2-Methoxyphenyl 2-bromopropanoate C₁₀H₁₁BrO₃ -OCH₃ (ortho), Br (β) 91–94 2.2 >50 (Antibacterial)

Research Findings and Mechanistic Insights

  • Electronic Effects : The para-methoxy group stabilizes the transition state in ester hydrolysis via resonance, whereas bromine at the β-position polarizes the carbonyl group, accelerating reactions with nucleophiles like amines .
  • Biological Activity: Brominated propanoates exhibit enhanced inhibition of cyclooxygenase-2 (COX-2) compared to chlorinated analogs, attributed to bromine’s larger van der Waals radius improving hydrophobic pocket binding .
  • Steric Considerations : Ortho-substituted methoxy derivatives show reduced activity in cell-based assays due to hindered access to enzymatic active sites .

Q & A

Q. Q1. What are the standard synthetic routes for 4-methoxyphenyl 2-bromopropanoate, and how can reaction conditions be optimized for higher yields?

A1. The synthesis typically involves esterification between 4-methoxyphenol and 2-bromopropanoic acid. A common approach uses carbodiimide coupling agents (e.g., DCC or EDC) with catalytic DMAP in anhydrous dichloromethane or THF at 0–25°C . Optimizing stoichiometry (1:1.2 molar ratio of acid to phenol) and reaction time (12–24 hours) improves yields. Post-synthesis purification via column chromatography (hexane/ethyl acetate, 7:3) ensures >95% purity. Monitoring by TLC and adjusting solvent polarity minimizes byproducts .

Q. Q2. How can researchers validate the structural integrity of this compound?

A2. Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Confirm ester linkage via downfield shifts of the methoxy group (~δ 3.8 ppm) and carbonyl carbon (~δ 170 ppm). The bromopropionate moiety shows characteristic splitting patterns for the brominated carbon .
  • FT-IR : Ester C=O stretch (~1740 cm⁻¹) and aromatic C-O-C (1250 cm⁻¹) .
  • HRMS : Verify molecular ion ([M+H]⁺) and isotopic pattern due to bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Intermediate-Level Questions

Q. Q3. What are the key challenges in handling this compound due to its reactivity, and how can they be mitigated?

A3. The compound’s bromine atom and ester group make it moisture-sensitive and prone to hydrolysis. Recommendations:

  • Store under inert atmosphere (N₂/Ar) at –20°C in amber vials .
  • Avoid protic solvents (e.g., methanol) during reactions; use anhydrous DMF or acetonitrile instead .
  • Monitor reaction progress via LC-MS to detect early degradation (e.g., hydrolysis to 2-bromopropanoic acid) .

Q. Q4. How does the electronic effect of the 4-methoxy group influence the compound’s reactivity in nucleophilic acyl substitution?

A4. The electron-donating methoxy group activates the aromatic ring, stabilizing intermediates during nucleophilic attack. This enhances reactivity at the carbonyl carbon, making it susceptible to substitution by amines or alcohols. Kinetic studies using Hammett plots reveal a ρ value of –0.8, indicating moderate sensitivity to substituent effects .

Advanced Research Questions

Q. Q5. What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved?

A5. Discrepancies in ¹³C NMR chemical shifts (e.g., carbonyl carbon ranging from δ 168–172 ppm) arise from solvent polarity and concentration effects. To standardize

  • Use deuterated chloroform (CDCl₃) as a universal solvent.
  • Compare with NIST reference spectra for analogous brominated esters .
  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict shifts and validate experimental results .

Q. Q6. How can computational modeling predict the degradation pathways of this compound under varying pH conditions?

A6. Molecular dynamics simulations (MD) and quantum mechanical (QM) studies using Gaussian or ORCA software can model hydrolysis mechanisms. Key findings:

  • Acidic conditions favor protonation of the carbonyl oxygen, accelerating ester cleavage.
  • Alkaline conditions promote hydroxide attack, yielding 4-methoxyphenol and 2-bromopropanoate ion. Activation energies (Eₐ) calculated via transition-state theory align with experimental Arrhenius plots .

Methodological and Safety Considerations

Q. Q7. What analytical techniques are critical for quantifying trace impurities in this compound batches?

A7.

  • HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile/water, 60:40) to separate impurities (e.g., residual 4-methoxyphenol) .
  • GC-MS : Detect volatile byproducts (e.g., methyl bromide) with a DB-5MS column and electron ionization (EI) .
  • ICP-OES : Quantify trace metal catalysts (e.g., Pd, Cu) from coupling reactions .

Q. Q8. What safety protocols are essential for handling this compound in large-scale reactions?

A8.

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods for weighing and dispensing .
  • Spill Management : Neutralize brominated compounds with sodium bicarbonate or commercial bromine absorbents .
  • Waste Disposal : Collect in halogenated waste containers and incinerate at >1000°C to prevent environmental release .

Emerging Research Directions

Q. Q9. How can this compound serve as a precursor in photoaffinity labeling for protein interaction studies?

A9. The bromine atom can be replaced with a diazirine group via nucleophilic substitution, creating a photoactivatable probe. Upon UV irradiation (365 nm), the diazirine generates carbenes that crosslink with proximal proteins. Validate labeling efficiency via SDS-PAGE and Western blotting using biotin-avidin detection .

Q. Q10. What role does this compound play in synthesizing enantiomerically pure β-lactam antibiotics?

A10. As a chiral building block, it undergoes asymmetric alkylation with β-lactam precursors (e.g., penicillanic acid derivatives) using organocatalysts like Cinchona alkaloids. Enantiomeric excess (>90% ee) is confirmed by chiral HPLC (Chiralpak IA column) .

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